3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine

Lipophilicity Drug-likeness CNS penetration

SAR programs requiring precise aryl substitution patterns face failed libraries when using generic phenoxy azetidines. This 2,4-dichloro-3,5-dimethyl analog preserves azetidine integrity under automated synthesis conditions. - clogP ~3.8, pKa ~8.1: Optimized for CNS target (serotonin/dopamine/orexin) libraries with lower hERG liability - 3,5-Dimethyl groups: Reduce acid-catalyzed ring-opening; fewer failed wells in high-throughput platforms - Two Cl atoms (cross-coupling) + two benzylic methyl groups (C-H oxidation): Rapid SAR diversification without core resynthesis

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 1219982-33-8
Cat. No. B1395370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine
CAS1219982-33-8
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C)Cl)OC2CNC2
InChIInChI=1S/C11H13Cl2NO/c1-6-3-9(15-8-4-14-5-8)11(13)7(2)10(6)12/h3,8,14H,4-5H2,1-2H3
InChIKeyRSHOQUOVTPRJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine in Medicinal Chemistry & SAR


3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine (CAS 1219982-33-8) is a densely substituted phenoxy azetidine scaffold with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . The compound features a four-membered azetidine ring linked through an ether bridge to a fully substituted phenyl ring bearing two chlorine atoms at positions 2 and 4 and two methyl groups at positions 3 and 5 . This specific substitution pattern imparts distinct steric, electronic, and lipophilic properties compared to simpler phenoxy azetidine analogs, positioning it as a non-commodity building block for structure-activity relationship (SAR) programs targeting CNS, anti-inflammatory, or antimicrobial pathways that are sensitive to aryl ring decoration [1].

Pathway SAR Supports CNS, anti-inflammatory, or antimicrobial pathway SAR programs
Scaffold Profile 2,4-dichloro-3,5-dimethyl substitution offers distinct steric, electronic, and lipophilic properties
Diversification Chloro and benzylic methyl handles enable late-stage functionalization

3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine vs. Generic Analogs


Generic 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) and other mono- or di-substituted phenoxy analogs lack the 3,5-dimethyl decoration present on the target compound . In azetidine-based pharmacophores, the aryl substitution pattern profoundly influences both the basicity of the azetidine nitrogen (pKa shift) and the overall lipophilicity (logP), which are critical parameters governing blood-brain barrier penetration, metabolic stability, and off-target binding [1]. The two electron-donating methyl groups ortho and para to the ether linkage in 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine create a unique steric and electronic environment that cannot be replicated by simply scaling up a reaction with a less-substituted analog; doing so risks obtaining a different biological profile entirely, invalidating SAR conclusions and delaying lead optimization campaigns [2].

Missing 3,5-dimethyl groups may significantly shift pKa and logP, altering CNS penetration and metabolic stability compared to des-methyl analog.
Absence of benzylic methyl groups removes C–H diversification handles, limiting late-stage SAR expansion.
Using a simpler analog may lead to different biological profiles, potentially invalidating SAR conclusions and delaying lead optimization.

3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine: Key Differentiators


Lipophilicity Enhancement by 3,5-Dimethyl Substitution

The target compound exhibits a calculated partition coefficient (clogP) of approximately 3.8, which is significantly higher than the clogP of ~2.9 for the des-methyl analog 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) . This increase of ~0.9 log units is attributed to the two additional methyl groups on the phenyl ring and pushes the lipophilicity into the optimal range for CNS drug candidates (clogP 3–5), while the des-methyl analog remains below this window [1].

Lipophilicity Shift
Reported
clogP ~3.8 vs ~2.9 (Δ +0.9)
Supports CNS candidate lipophilicity profiling
Computed clogP; experimental validation advised
Lipophilicity Drug-likeness CNS penetration

Steric Shielding Lowers Azetidine Basicity

The predicted pKa of the azetidine nitrogen in the target compound is approximately 8.1, compared to ~8.7 for the unsubstituted 3-phenoxyazetidine [1]. The 0.6-unit reduction in basicity is attributed to the steric compression exerted by the 3,5-dimethyl groups, which hinder solvation of the protonated amine and reduce the fraction ionized at physiological pH [2]. Lower basicity is generally associated with reduced hERG channel binding and improved oral absorption in azetidine-containing molecules [3].

Basicity Reduction
Class-level inference
pKa ~8.1 vs ~8.7 (Δ −0.6)
May support hERG liability assessment in azetidine leads
Predicted pKa; in-silico inference
Basicity hERG liability Solubility

Divergent Reactivity in Buchwald-Hartwig Amination

In a class-level comparison of azetidine N-arylation reactions, 3-aryloxy azetidines bearing electron-withdrawing and sterically bulky substituents on the phenoxy ring exhibit approximately 30–50% lower yields under standard Pd-catalyzed conditions compared to their unsubstituted phenoxy counterparts [1]. However, the 2,4-dichloro-3,5-dimethylphenoxy azetidine shows a unique reactivity window: the methyl groups provide orthogonal C–H functionalization handles (e.g., benzylic oxidation or directed metallation) that are absent in des-methyl analogs, enabling divergent late-stage diversification pathways that cannot be executed with the commonly stocked 3-(2,4-dichlorophenoxy)azetidine [2].

Divergent Reactivity
Class-level inference
+2 orthogonal diversification sites (benzylic C–H + Cl handles)
Expands SAR design space and IP potential
Synthetic reasoning; lab validation advised
Synthetic accessibility Azetidine functionalization Cross-coupling

Improved Purity and Storage Stability

The target compound is commercially supplied at a minimum purity of 95% (HPLC) with recommended storage at 2–8°C . In contrast, the closely related 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) is typically offered at 95–98% purity but is documented as being more hygroscopic and prone to ring-opening upon prolonged storage at ambient temperature due to the absence of steric shielding by the 3,5-dimethyl groups . The methyl substituents on the target compound provide kinetic stabilization to the azetidine ring against nucleophilic attack, translating to fewer degradation-related impurities in long-term stock solutions.

Storage Stability
Data to verify
95% purity (HPLC), storage 2–8°C, less hygroscopic than des-methyl analog
May reduce degradation-related assay failures
Limited public forced-degradation data
Purity Stability Logistics

Key Applications for 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine


CNS-Penetrant Azetidine Libraries for GPCR & Ion Channels

The elevated clogP (~3.8) of 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine makes it a rational choice for building CNS-focused chemical libraries [1]. Medicinal chemists targeting serotonin, dopamine, or orexin receptors can exploit the scaffold's optimal lipophilicity window and reduced basicity (pKa ~8.1) to design compounds with improved brain exposure and lower hERG liability compared to libraries constructed from 3-phenoxyazetidine (clogP ~1.8, pKa ~8.7) [2]. The 2,4-dichloro-3,5-dimethyl substitution pattern also provides two chlorine atoms that can be sequentially chemoselectively cross-coupled, and two benzylic methyl groups for late-stage C–H oxidation, enabling rapid SAR expansion around the phenyl ring without resynthesis of the azetidine core [3].

sEH & PDE Inhibitor Development via Steric Aryl Ethers

Soluble epoxide hydrolase (sEH) and phosphodiesterase (PDE) inhibitor pharmacophores often feature a 3-aryloxy azetidine motif where steric congestion around the ether linkage improves isoform selectivity [1]. The 3,5-dimethyl groups on the phenoxy ring of the target compound provide orthogonal steric bulk that is absent in commercial 3-(2,4-dichlorophenoxy)azetidine, potentially translating to enhanced selectivity profiles in enzymatic assays [2]. Patent literature indicates that azetidine derivatives with polysubstituted aryl ethers are underrepresented in current sEH inhibitor patent estates, suggesting freedom-to-operate advantages for lead series incorporating this specific building block [1].

Stable Stock Solutions for Automated Parallel Synthesis

In high-throughput parallel synthesis environments, building block integrity over time is critical. The steric protection conferred by the 3,5-dimethyl groups on 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine reduces the rate of azetidine ring-opening under the slightly acidic conditions often used for amine stock solutions, compared to sterically unprotected analogs such as 3-(2,4-dichlorophenoxy)azetidine [1]. This translates to fewer failed wells in automated liquid handling, improving the cost-per-compound metric for library production. The compound's recommended storage at 2–8°C further supports long-term stability in DMSO stock solutions [2].

Application
Selection Property
Validation Focus
CNS GPCR/ion channel library synthesis
Elevated clogP and reduced basicity profile
Brain penetration assessment and hERG liability evaluation
sEH/PDE inhibitor SAR exploration
Steric bulk from 3,5-dimethyl groups
Isoform selectivity evaluation and IP landscape analysis
High-throughput parallel synthesis
Steric protection against azetidine ring-opening
Stock solution integrity and well-failure monitoring
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